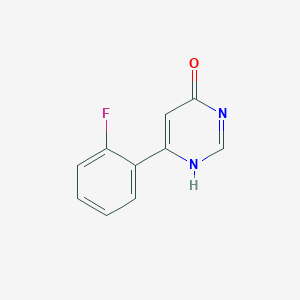

6-(2-fluorophenyl)-1H-pyrimidin-4-one

Description

BenchChem offers high-quality 6-(2-fluorophenyl)-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-fluorophenyl)-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-fluorophenyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXCZTGUYINUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=O)N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(2-fluorophenyl)-pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The core structure in focus is 6-(2-fluorophenyl)-pyrimidin-4(3H)-one . This compound belongs to the pyrimidinone class of heterocycles. Pyrimidinones are derivatives of pyrimidine, an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Due to tautomerism, 6-(2-fluorophenyl)-pyrimidin-4(3H)-one can also be referred to as 6-(2-fluorophenyl)-4-hydroxypyrimidine . This keto-enol tautomerism is a common feature of hydroxypyrimidines.

While a dedicated CAS number for the unsubstituted parent compound is not prominently documented, it is crucial to recognize that this scaffold is often a key intermediate in the synthesis of more complex, substituted molecules which do have assigned CAS numbers. For instance, a related compound with an additional amino group, 2-Amino-6-(4-fluorophenyl)-4(3H)-pyrimidinone, is commercially available.

Table 1: Physicochemical Properties of a Related Pyrimidinone

| Property | Value | Source |

| Molecular Formula | C4H4N2O2 | PubChem |

| Molecular Weight | 112.09 g/mol | PubChem |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 112.027277375 | PubChem |

| Monoisotopic Mass | 112.027277375 | PubChem |

| Topological Polar Surface Area | 61.7 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 171 | PubChem |

Note: Data for 6-Hydroxy-4-pyrimidinone (CAS: 1193-24-4) is provided as a representative example of a simple hydroxypyrimidine.[1]

Synthesis of the 6-Aryl-pyrimidin-4(3H)-one Scaffold

The synthesis of 6-aryl-pyrimidin-4(3H)-ones can be achieved through several established synthetic routes. A common and effective one-pot method involves the reaction of a methyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate at elevated temperatures.[2] This method provides a direct and efficient pathway to the desired pyrimidinone core.

Experimental Protocol: One-Pot Synthesis of 6-Arylpyrimidin-4-ol[4]

-

To a stirred solution of the appropriate methyl 3-oxo-3-arylpropanoate (1 mmol) in formamide (50 mmol), add ammonium acetate (5 mmol).

-

Heat the reaction mixture to 100–120°C over a period of 1 hour.

-

Maintain the temperature at 110–120°C for an additional hour.

-

Increase the temperature to 160–170°C and continue stirring for 4-5 hours.

-

Cool the reaction mixture to room temperature and dilute with cold water.

-

Extract the precipitated product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

The reaction proceeds through the in-situ formation of a methyl 3-amino-3-arylacrylate intermediate, which subsequently cyclizes with formamide to yield the final 6-arylpyrimidin-4-ol.[2]

Caption: General workflow for the one-pot synthesis of 6-arylpyrimidin-4-ols.

Biological Significance and Therapeutic Potential

The pyrimidine nucleus is a fundamental building block in numerous biologically important molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine and riboflavin), and various therapeutic agents.[3][4] Consequently, derivatives of pyrimidin-4(3H)-one have been extensively investigated for a wide range of pharmacological activities.

The introduction of an aryl group at the 6-position, particularly a substituted phenyl ring like the 2-fluorophenyl group, significantly influences the biological activity of the pyrimidinone core. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through halogen bonding, and modulate the electronic properties of the molecule.

Derivatives of the 6-aryl-pyrimidin-4(3H)-one scaffold have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Activity: Many pyrimidine derivatives are explored as anticancer agents due to their structural similarity to the nucleobases of DNA and RNA, allowing them to interfere with nucleic acid synthesis and cell proliferation.[4]

-

Anti-inflammatory Activity: Certain pyrimidine derivatives have shown potential as anti-inflammatory agents.[2]

-

Antimicrobial and Antifungal Activity: The pyrimidine scaffold is present in various compounds exhibiting antibacterial and antifungal properties.[5][6]

-

Antiviral Activity: The structural resemblance to nucleosides makes pyrimidine derivatives promising candidates for antiviral drug development, including anti-HIV agents.[3]

The 6-(2-fluorophenyl)-pyrimidin-4(3H)-one moiety serves as a crucial pharmacophore in the design of novel therapeutic agents targeting a variety of diseases.

Caption: Diverse biological activities of 6-aryl-pyrimidin-4(3H)-one derivatives.

Analytical Characterization

The structural elucidation and purity assessment of 6-(2-fluorophenyl)-pyrimidin-4(3H)-one and its derivatives are typically performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, providing information about the proton and carbon environments within the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the C=O and N-H bonds of the pyrimidinone ring.

-

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its molecular formula.

For a representative 6-arylpyrimidin-4-ol, the following spectral data was reported[2]:

-

¹H NMR (DMSO-d6): δ 6.87 (s, 1H); 7.45–7.47 (m, 3H); 8.02-8.03 (m, 2H); 8.25 (s, 1H); 12.51 (brs, 1H).

-

IR (KBr): 3435, 1668, 1592, 1252, 1024 cm⁻¹.

-

MS [M + 1]⁺: 172.32.

Conclusion and Future Perspectives

The 6-(2-fluorophenyl)-pyrimidin-4(3H)-one scaffold represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives underscore its importance in drug discovery and development. While the parent compound itself may primarily serve as a synthetic intermediate, the continued exploration of novel derivatives based on this core structure holds significant promise for the identification of new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the synthesis of novel libraries of 6-(2-fluorophenyl)-pyrimidin-4(3H)-one derivatives and their screening against a wide range of biological targets to unlock their full therapeutic potential.

References

Sources

- 1. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]

Tautomeric Stability and Thermodynamic Profiling of 6-(2-Fluorophenyl)-4-hydroxypyrimidine: An In-Depth Technical Guide

Executive Summary

The dynamic equilibrium of tautomers in heterocyclic chemistry dictates the physicochemical properties, target binding affinity, and ADME profile of pharmaceutical candidates. For pyrimidine derivatives, specifically 6-(2-fluorophenyl)-4-hydroxypyrimidine , the lactam-lactim (keto-enol) tautomerism is a complex function of solvent dielectric constants, intrinsic dipole moments, and stereoelectronic substituent effects[1][2].

This technical whitepaper provides a comprehensive framework for understanding, quantifying, and experimentally validating the tautomeric stability of 6-(2-fluorophenyl)-4-hydroxypyrimidine. By synthesizing advanced multinuclear NMR methodologies with high-level Density Functional Theory (DFT) calculations, we establish a self-validating protocol for tautomer elucidation.

Mechanistic Framework: The Lactam-Lactim Equilibrium

4-Hydroxypyrimidine systems exist in a delicate equilibrium between the enol form (4-hydroxypyrimidine) and two distinct keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. Free jet millimeterwave spectroscopy and synchrotron-based investigations have demonstrated that in the gas phase, the keto form is slightly more stable than the enol form by approximately 2.0 kJ/mol[3][4].

However, the introduction of a 6-(2-fluorophenyl) substituent fundamentally alters this landscape through specific stereoelectronic causality:

-

Steric and Electrostatic Repulsion: The 6-position is adjacent to the N1 atom. If the molecule adopts the pyrimidin-4(1H)-one tautomer, the N1 position is protonated. The resulting N1-H bond creates severe steric and electrostatic repulsion with the ortho-fluorine of the adjacent phenyl ring.

-

Conformational Decoupling: To alleviate this clash, the 2-fluorophenyl ring is forced to rotate out of the pyrimidine plane, breaking

-conjugation and raising the system's free energy. -

Thermodynamic Preference: Consequently, the system heavily favors the pyrimidin-4(3H)-one tautomer in polar media, where the proton resides on N3. This leaves N1 unprotonated, allowing the 2-fluorophenyl group to maintain a more planar, energetically favorable conjugated conformation while maximizing solvent-dipole interactions[2].

Caption: Tautomeric equilibrium pathways and substituent modulation in 4-hydroxypyrimidine derivatives.

Quantitative Stability Data

The relative stability of these tautomers is highly sensitive to the surrounding microenvironment. In non-polar environments or the gas phase, the enol and keto forms are highly competitive. However, in aqueous media, the tautomeric composition is dictated by the proton-donor power and dielectric constant of the solvent[1]. The keto forms possess significantly higher dipole moments, leading to preferential stabilization via solvation[5].

Table 1: Thermodynamic and Electrostatic Properties of 6-(2-Fluorophenyl)-4-hydroxypyrimidine Tautomers

| Tautomeric Form | Gas Phase | Aqueous Phase | Est. Dipole Moment (Debye) | Predominant State |

| Enol (4-Hydroxypyrimidine) | +0.5 | +4.8 | ~2.5 | Gas Phase / Non-Polar Solvents |

| Keto B (Pyrimidin-4(3H)-one) | 0.0 (Reference) | -2.4 (Most Stable) | ~4.8 | Polar Solvents / Aqueous Media |

| Keto A (Pyrimidin-4(1H)-one) | +3.2 | +1.5 | ~4.2 | Disfavored (Steric/Dipole Clash) |

Note: Values are extrapolated from established computational benchmarks for 4-hydroxypyrimidine and aryl-substituted derivatives.

Experimental & Computational Methodologies

To establish a self-validating system, empirical spectroscopic data must be cross-examined against high-level quantum mechanical models. Standard MP2 calculations have been historically proven to overestimate the stability of the enol form in pyrimidine systems[4][6]. Therefore, a modernized workflow is required.

Caption: Multi-modal experimental and computational workflow for tautomer stability analysis.

Protocol 1: Multinuclear NMR Solvent Titration

Because rapid proton exchange can confound

Step-by-Step Methodology:

-

Sample Preparation: Prepare 0.1 M solutions of 6-(2-fluorophenyl)-4-hydroxypyrimidine in a gradient of solvents ranging from low to high dielectric constants (e.g., CDCl

, CD -

C NMR Acquisition: Acquire quantitative

-

F-

-

Variable Temperature (VT) Analysis: Conduct VT-NMR from 250 K to 350 K. Extract the equilibrium constant (

) at each temperature and construct a Van 't Hoff plot (

Protocol 2: Advanced DFT Solvation Modeling

To correct for the failures of standard MP2 and B3LYP models in tautomeric systems, dispersion-corrected functionals must be utilized[4][5].

Step-by-Step Methodology:

-

Conformational Search: Generate initial 3D geometries for the Enol, 1H-Keto, and 3H-Keto forms. Perform a dihedral scan around the C6-C(aryl) bond to identify the global minimum for the 2-fluorophenyl orientation.

-

Geometry Optimization: Optimize all structures using the

B97X-V functional with a 6-311+G(2df,2p) basis set. This specific combination is proven to be highly accurate for tautomerization analyses, properly accounting for long-range dispersion forces between the fluorine and the pyrimidine ring[5]. -

Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate water and DMSO environments. Calculate the single-point energies and extract the Gibbs free energy (

) differences. -

Microsolvation (Optional): For highly accurate aqueous modeling, explicitly include 1-2 water molecules interacting with the N3/C4=O region, as explicit hydrogen bonding strongly reduces the tautomerization barrier and shifts the equilibrium toward the keto form[5].

Strategic Implications for Drug Development

Understanding the precise tautomeric state of 6-(2-fluorophenyl)-4-hydroxypyrimidine is not merely an academic exercise; it is a critical path for rational drug design. If a computational docking study assumes the enol form, it will project a hydrogen-bond donor at C4 and an acceptor at N3. In reality, the physiological environment will force the molecule into the pyrimidin-4(3H)-one state, flipping the pharmacophore to a hydrogen-bond acceptor at C4=O and a donor at N3-H. By utilizing the self-validating protocols outlined above, researchers can ensure their structural biology models align with thermodynamic reality, preventing costly late-stage optimization failures.

References

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A.[Link]

-

Mata, S., Cortijo, V., Caminati, W., Alonso, J. L., Sanz, M. E., López, J. C., & Blanco, S. (2007). Gas-Phase Tautomeric Equilibrium of 4-Hydroxypyrimidine with Its Ketonic Forms: A Free Jet Millimeterwave Spectroscopy Study. Journal of the American Chemical Society.[Link]

-

WuXi Biology. (n.d.). How about Tautomers? WuXi AppTec. [Link]

-

ResearchGate Contributors. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate.[Link]

Sources

The Multifaceted Biological Activities of 6-Aryl-Pyrimidin-4-One Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] This privileged scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, highlighting its inherent biocompatibility and significance in biological systems.[1] The versatility of the pyrimidine ring for chemical modification has made it a highly attractive framework for the development of novel therapeutic agents with a broad spectrum of pharmacological activities.[3] Among the vast landscape of pyrimidine derivatives, the 6-aryl-pyrimidin-4-one core has emerged as a particularly promising pharmacophore, demonstrating significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.[4]

This technical guide provides an in-depth exploration of the diverse biological activities of 6-aryl-pyrimidin-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental protocols, and mechanistic insights to facilitate the rational design and evaluation of new chemical entities based on this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

The proliferation of cancer cells is often driven by the aberrant activation of signaling pathways that regulate cell growth, survival, and differentiation.[5][6] Several 6-aryl-pyrimidin-4-one derivatives have demonstrated potent anticancer activity by targeting critical nodes in these pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway.[5][7][8]

Mechanism of Action: Inhibition of EGFR and PI3K Signaling

The EGFR signaling cascade is a key regulator of cell proliferation and survival.[9] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating downstream signaling through pathways such as the Ras/Raf/MAPK and PI3K/Akt/mTOR pathways.[9][10] Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][11]

The PI3K/Akt/mTOR pathway is another crucial signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[12][13][14] PI3K, a family of lipid kinases, is a central component of this pathway.[7][13]

6-Aryl-pyrimidin-4-one derivatives have been shown to exert their anticancer effects by acting as inhibitors of the tyrosine kinase activity of EGFR and by targeting components of the PI3K pathway.[5][8] By competing with ATP for the kinase domain's binding site, these compounds can effectively block the downstream signaling cascades that drive tumorigenesis.[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the 6-aryl-pyrimidin-4-one derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[15]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of 6-Aryl-Pyrimidin-4-One Derivatives

| Compound ID | R1-Group | R2-Group | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Chlorophenyl | H | MCF-7 (Breast) | 7.17 | [16] |

| 1b | 4-Methoxyphenyl | H | MCF-7 (Breast) | 9.63 | [16] |

| 2a | 3,4,5-Trimethoxyphenyl | H | HL-60 (Leukemia) | 0.19 | [17] |

| 2b | 4-Methoxyphenyl | H | HL-60 (Leukemia) | 0.47 | [17] |

| 3a | 4-Fluorophenyl | H | K562 (Leukemia) | 2.5 | [15] |

| 3b | 4-Chlorophenyl | H | A549 (Lung) | 23.67 | [16] |

| 4a | 4-Hydroxyphenyl | H | Caco2 (Colon) | 9.63 | [16] |

| 4b | 4-Nitrophenyl | H | Caco2 (Colon) | 4.99 | [16] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[18] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][19]

Mechanism of Action: Targeting Essential Bacterial Enzymes

The antimicrobial activity of many pyrimidine-based compounds stems from their ability to inhibit essential bacterial enzymes that are not present or are significantly different in humans, providing a basis for selective toxicity.[18] Two key targets are Dihydrofolate Reductase (DHFR) and Filamentous temperature-sensitive mutant Z (FtsZ).[18][20]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of bacterial DHFR leads to the depletion of essential metabolites and ultimately cell death.[18]

-

FtsZ Polymerization Inhibition: FtsZ is a bacterial homolog of tubulin and plays a vital role in bacterial cell division by forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and bacterial cell death.[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of 6-Aryl-Pyrimidin-4-One Derivatives

| Compound ID | R-Group | Test Organism | MIC (µg/mL) | Reference |

| 5a | 4-Chlorophenyl | Staphylococcus aureus | 15.6 | [22] |

| 5b | 4-Methoxyphenyl | Escherichia coli | 1.95 | [22] |

| 6a | 4-Nitrophenyl | Bacillus pumilis | 7.81 | [22] |

| 6b | 3-Hydroxyphenyl | Enterococcus faecalis | 15.6 | [22] |

| 7a | Thiophene | Escherichia coli | >100 | [21] |

| 7b | Furan | Staphylococcus aureus | 50 | [21] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[23][24] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory cascade.[17][23][25]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. They are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[23][24] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some 6-aryl-pyrimidin-4-one derivatives have shown selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[23]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds on COX-1 and COX-2 can be evaluated using commercially available assay kits.

Principle: These assays typically measure the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric reaction.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic or fluorogenic probe according to the manufacturer's instructions.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compounds for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Signal Detection: Measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 8a | 4-Methoxyphenyl | 19.45 | 42.1 | [17] |

| 8b | 4-Chlorophenyl | >50 | 31.4 | [17] |

| 9a | 4-Nitrophenyl | 26.04 | 34.4 | [17] |

| 9b | 3,4-Dimethoxyphenyl | >50 | 23.8 | [17] |

Synthesis of 6-Aryl-Pyrimidin-4-One Derivatives: A General Workflow

A common and efficient method for the synthesis of 6-aryl-pyrimidin-4-one derivatives involves a one-pot reaction of a β-ketoester with formamide and a source of ammonia, such as ammonium acetate.[4]

Experimental Protocol: One-Pot Synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine the starting aryl β-ketoester (1 equivalent), formamide (as both reactant and solvent), and ammonium acetate (as an ammonia source).[4]

-

Heating: Heat the reaction mixture to 100-120°C for approximately 1 hour, then increase the temperature to 160-170°C and maintain for 4-5 hours.[4]

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The precipitated product can be collected by filtration or extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-aryl-pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and the aryl rings.[26][27]

-

Anticancer Activity: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or methoxy groups on the 6-aryl ring often enhances cytotoxic activity.[26][28][29] The nature of the substituent at other positions of the pyrimidine ring also plays a crucial role in determining the potency and selectivity of the compounds.[26]

-

Antimicrobial Activity: Electron-withdrawing groups on the aryl ring can also positively influence antimicrobial efficacy.[1] The overall lipophilicity of the molecule is another important factor affecting its ability to penetrate microbial cell membranes.

-

Anti-inflammatory Activity: The substitution pattern on the aryl ring significantly impacts the COX inhibitory activity and selectivity.

Conclusion and Future Directions

The 6-aryl-pyrimidin-4-one scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this chemical class in modern drug discovery. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways and essential microbial enzymes, provide a rational basis for the design of more potent and selective drug candidates.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the 6-aryl-pyrimidin-4-one core to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the knowledge presented in this guide, researchers can accelerate the development of the next generation of pyrimidine-based drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

-

Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? [Link]

-

PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. [Link]

-

How can we turn the PI3K/AKT/mTOR pathway down? Insights into inhibition and treatment of cancer. [Link]

-

The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. [Link]

-

EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Pyrimidine Derivatives as Anticancer Agents. [Link]

-

IC50 values for synthesized compounds against cancer cell lines. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

A REVIEW ON PYRIMIDINE DERIVATIVES AS A POTENTIAL ANTICANCER AGENTS. [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]

-

IC50 values of compound 6a-6u against four tumor cell lines in vitro. [Link]

-

SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. [Link]

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

-

A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. [Link]

-

Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. [Link]

-

Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]

-

ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. [Link]

-

Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

-

A REVIEW ON: BIOLOGICAL ACTIVITIES, SAR, SYNTHESIS OF PYRIMIDINE WITH MARKETED DRUG. [Link]

-

Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

-

Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

Sources

- 1. researchtrend.net [researchtrend.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ijpcbs.com [ijpcbs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 24. tandfonline.com [tandfonline.com]

- 25. rjptonline.org [rjptonline.org]

- 26. mdpi.com [mdpi.com]

- 27. jetir.org [jetir.org]

- 28. gsconlinepress.com [gsconlinepress.com]

- 29. veterinaria.org [veterinaria.org]

Methodological & Application

Introduction: The Critical Role of Purity in Pyrimidinone-Based Drug Discovery

An in-depth guide to selecting and optimizing recrystallization solvents for the purification of pyrimidinone intermediates, designed for researchers and drug development professionals.

Pyrimidinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1] The journey from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) is rigorous, and at its heart lies the critical step of purification. For crystalline solids like pyrimidinone intermediates, recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the stringent purity levels required for clinical progression.[2][3]

This guide provides a Senior Application Scientist's perspective on the strategic selection of solvents for the recrystallization of pyrimidinone intermediates. We will move beyond simple protocols to explore the underlying principles that govern solubility and crystal formation, empowering researchers to develop robust, efficient, and reproducible purification methods.

Pillar 1: The Science of Solvent Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solubility for the target pyrimidinone at elevated temperatures and low solubility at cooler temperatures.[4][5] This differential solubility is the driving force of the purification process. Concurrently, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be washed away in the mother liquor).[5][6]

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is the foundational principle for solvent selection.[3] Pyrimidinone cores, with their nitrogen heteroatoms and carbonyl groups, are inherently polar. Therefore, polar solvents are the logical starting point for solubility screening.[5] However, the diverse substituents attached to the pyrimidinone ring in various intermediates can significantly alter the overall polarity, necessitating a systematic approach.

A study on the solubility of various pyrimidine derivatives found that solubility increased with temperature and followed the order of Dimethylformamide (DMF) > methanol > carbon tetrachloride (CCl4), clearly demonstrating the preference for more polar solvents.[7][8][9]

Single-Solvent Systems

For many pyrimidinone intermediates, a single solvent provides the ideal solubility profile. Common choices include:

-

Alcohols (Ethanol, Methanol): These are excellent general-purpose solvents for moderately polar compounds.[3] Ethanol, in particular, is frequently cited for recrystallizing dihydropyrimidinones (DHPMs) produced via the Biginelli reaction.[10][11] Its volatility simplifies the final drying process.

-

Water: For highly polar pyrimidinones or their salt forms, water can be an effective, green, and inexpensive solvent.[3] Aqueous recrystallization is noted as an environmentally friendly method for purifying some dihydropyrimidinone products.[12][13]

-

High-Boiling Point Polar Aprotic Solvents (DMF, DMSO, NMP): For pyrimidinones that are poorly soluble in common alcohols, solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective due to their high polarity and ability to form strong intermolecular interactions.[14] Studies have quantitatively measured the high solubility of pyrimidine derivatives in DMF.[15]

Multi-Solvent Systems: The Antisolvent Approach

Often, no single solvent provides the ideal temperature-dependent solubility curve. In these cases, a mixed-solvent or antisolvent system is employed.[5][6] This technique involves dissolving the pyrimidinone intermediate in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful, dropwise addition of a miscible "poor" or "antisolvent" (in which the compound is insoluble).[2] This addition reduces the overall solvating power of the system, inducing supersaturation and promoting crystallization.

Commonly successful solvent/antisolvent pairs for polar compounds include:

Pillar 2: Systematic Protocols for Purification

Trustworthiness in a protocol comes from its logical flow and built-in validation steps. The following workflows are designed to guide the researcher from solvent screening to final product isolation.

Workflow for Rational Solvent Selection

This diagram illustrates the decision-making process for identifying a suitable recrystallization solvent system.

Caption: A systematic workflow for screening and selecting an optimal recrystallization solvent.

Experimental Protocol 1: Single-Solvent Recrystallization

This protocol is used when an ideal single solvent has been identified.

-

Dissolution: Place the crude pyrimidinone intermediate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[17] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6] Causality: Pre-heating prevents premature crystallization of the product on the funnel or filter paper.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can cause impurities to be trapped within a rapidly forming solid.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

-

Washing: With the vacuum still applied, wash the crystals with a small portion of the ice-cold recrystallization solvent.[2] Causality: Using cold solvent removes residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.

Experimental Protocol 2: Two-Solvent (Antisolvent) Recrystallization

This protocol is ideal when the compound is too soluble in one solvent and insoluble in another.

-

Dissolution: Dissolve the crude pyrimidinone intermediate in the minimum amount of the hot "good" solvent, as described in Protocol 1.[2]

-

Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (antisolvent) dropwise with constant swirling. Continue adding until a faint, persistent cloudiness (turbidity) appears.[6] Causality: The onset of turbidity indicates the point of saturation has been reached for the mixed-solvent system.

-

Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[2]

-

Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For the washing step (Step 5), use a cold mixture of the two solvents in the same approximate ratio determined during the dissolution.

Pillar 3: Data-Driven Solvent Choices & Troubleshooting

Quantitative Data: Common Recrystallization Solvents

The table below summarizes key properties of solvents frequently used for purifying polar heterocyclic compounds like pyrimidinones.

| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes & Common Antisolvents |

| Water | 100 | 80.4 | Excellent for polar compounds; slow to dry.[3] Antisolvent: Ethanol, Acetone. |

| Methanol | 65 | 33.0 | Good general solvent for polar compounds; volatile and easily removed.[3] Antisolvent: Diethyl ether, Water. |

| Ethanol (95%) | 78 | 24.3 | Excellent, versatile solvent.[3] Antisolvent: Water, Hexanes. |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High-boiling, very polar; good for poorly soluble compounds.[7][8] Antisolvent: Water. |

| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity.[3] Antisolvent: Hexanes, Heptane. |

| Acetone | 56 | 20.7 | Volatile, good for moderately polar compounds. Low boiling point can be a drawback.[3] Antisolvent: Water, Hexanes. |

Troubleshooting Common Issues

-

Oiling Out: The compound separates as a liquid instead of forming crystals. This often occurs when the boiling point of the solvent is higher than the melting point of the solute.[6] Solution: Add more of the "good" solvent to lower the saturation temperature and try again. Seeding the solution with a pure crystal can also help induce crystallization over oiling.

-

No Crystal Formation: The solution remains clear even after cooling in ice. Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt to cool again. Scratching the inside surface of the flask with a glass rod at the meniscus can create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[6]

-

Poor Recovery: The final yield is very low. Solution: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent to minimize product loss. The mother liquor can be concentrated by boiling off some solvent to obtain a second crop of crystals, which should be checked for purity.[3]

General Recrystallization Workflow Diagram

Caption: The six primary steps of a standard recrystallization procedure.

References

- Anonymous. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. [URL: https://www.reddit.

- Baluja, S., et al. (2014, September 16). Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/je500466u]

- BenchChem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/purification-of-substituted-pyrimidine-compounds]

- Gilbert, J. C., & Martin, S. F. Recrystallization. In Experimental Organic Chemistry: A Miniscale and Microscale Approach. [URL: https://www.utoledo.

- Baluja, S., et al. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [URL: https://typeset.

- University of California, Davis. 4. Crystallization. [URL: https://web.chem.ucla.

- University of York. Solvent Choice - Chemistry Teaching Labs. [URL: https://www.york.ac.uk/chemistry/teaching/practicals/techniques/solvent-choice/]

- University of the Fraser Valley. (n.d.). Experiment 2: Recrystallization. [URL: https://www.ufv.ca/chemistry/sites/ufv.ca.

- Baluja, S., et al. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [URL: https://typeset.

- Solubility of Things. Pyrimidine. [URL: https://solubilityofthings.

- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [URL: https://www.researchgate.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.

- Chemistry LibreTexts. (2023, January 29). Recrystallization. [URL: https://chem.libretexts.

- Quiroga, J., et al. (2022, August 12). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/25735]

- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [URL: https://www.researchgate.

- Wikipedia. (n.d.). Recrystallization (chemistry). [URL: https://en.wikipedia.

- Quiroga, J., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [URL: https://www.mdpi.com/1424-8247/15/8/988]

- Ranu, B. C., et al. (2010, March 9). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426500903546004]

- Zhang, J., et al. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298539/]

- El-Emary, T. I. (2013, July 7). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. [URL: https://www.researchgate.

- Al-Khafaji, Y. A. (2021, July 16). Experimental No. (4) Recrystallization. [URL: https://www.researchgate.

- BenchChem. Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. [URL: https://www.benchchem.com/application-notes/pyrimidine-synthesis-protocols]

- Kappe, C. O. (2000, September 28). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ar000028h]

- Shinde, S. B., et al. (2015). Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. Der Pharma Chemica. [URL: https://www.derpharmachemica.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. athabascau.ca [athabascau.ca]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. rubingroup.org [rubingroup.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 16. reddit.com [reddit.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrimidinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active molecules, including antiviral and anticancer agents.[1] The strategic introduction of alkyl groups onto the pyrimidinone core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can profoundly influence its pharmacological activity and pharmacokinetic profile.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one, a key intermediate in the synthesis of various therapeutic candidates. As a Senior Application Scientist, this document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Mechanistic Considerations and Regioselectivity

The N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one typically proceeds via a nucleophilic substitution reaction, analogous to the well-established Williamson ether synthesis.[2][3] The pyrimidinone nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent. A critical aspect of this reaction is the potential for competitive O-alkylation, leading to a mixture of N- and O-alkylated products.

The regioselectivity of the alkylation is influenced by several factors, including:

-

The nature of the base: Strong, non-nucleophilic bases are generally employed to deprotonate the pyrimidinone, generating the corresponding anion. The choice of base can influence the equilibrium between the N- and O-anions.

-

The solvent system: The polarity and coordinating ability of the solvent can affect the reactivity of the nucleophile and the stability of the transition state, thereby influencing the N- versus O-alkylation ratio.

-

The alkylating agent: The structure of the alkylating agent, particularly the nature of the leaving group, can impact the reaction rate and selectivity.[4]

-

Reaction temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which may alter the product distribution.

By carefully controlling these parameters, it is possible to selectively drive the reaction towards the desired N-alkylated product.

Experimental Workflow Overview

The general procedure for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one involves the deprotonation of the pyrimidinone with a suitable base, followed by the addition of the alkylating agent. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Caption: General workflow for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one.

Detailed Experimental Protocol

This protocol is a representative procedure for the N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one using an alkyl halide. Researchers should note that optimization of reaction conditions may be necessary for specific alkylating agents and scales.

Materials:

-

6-(2-fluorophenyl)-pyrimidin-4-one

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Potassium Carbonate (K₂CO₃), finely ground and dried, or Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(2-fluorophenyl)-pyrimidin-4-one (1.0 equivalent).

-

Add anhydrous DMF or MeCN (approximately 10-20 mL per gram of starting material).

-

Add potassium carbonate (1.5-2.0 equivalents). If using sodium hydride, add it portion-wise at 0 °C and stir for 30 minutes to ensure complete deprotonation.

-

Alkylation: To the stirred suspension, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. If using NaH, carefully quench the reaction with water at 0 °C.

-

Extraction: Partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Influence of Reaction Parameters on Alkylation

The following table summarizes representative data on how different reaction parameters can influence the yield and regioselectivity of the alkylation of substituted pyrimidinones.

| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | N/O Ratio | Reference |

| 1 | K₂CO₃ | MeCN | 4-(Iodomethyl)pyrimidine | Reflux | 16 | 87 | O-selective | [4] |

| 2 | K₂CO₃ | MeCN | 4-(Bromomethyl)pyrimidine | Reflux | 16 | 80 | O-selective | [4] |

| 3 | NaH | THF | Iodomethane | RT | 4 | Not specified | N-selective | [6] |

| 4 | Cs₂CO₃ | DMF | Propargyl bromide | RT | 8 | 91 (O-isomer) | 1:1.4 (N:O) | [7] |

Visualization of the Reaction Mechanism

The N-alkylation of 6-(2-fluorophenyl)-pyrimidin-4-one proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Caption: Simplified Sₙ2 mechanism for N-alkylation.

References

-

Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Singh, P., & Kumar, A. (2010). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 22(8), 6521-6523. [Link]

-

Al-Mulla, A. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 1-8. [Link]

-

Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4843. [Link]

-

Frontera, A., et al. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 42(19), 15993-16003. [Link]

-

El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18519. [Link]

-

Tsyhankov, S. E., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(10), 4087. [Link]

-

Sharma, P., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(26), 17743-17747. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones – International Journal of Current Science Research and Review [ijcsrr.org]

Troubleshooting & Optimization

Technical Support Center: Separation of N- vs. O-Alkylated Pyrimidinone Isomers

Ticket ID: PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Resolution of Regioisomeric Mixtures in Pyrimidinone Alkylation

Core Directive & Executive Summary

The Challenge: Pyrimidinones are classic ambident nucleophiles . The N3 nitrogen and the C4 oxygen (in the enolate form) compete for the electrophile.

- -alkylation yields the thermodynamically stable lactam (amide-like) structure.

- -alkylation yields the lactim ether (imidate) structure, which restores aromaticity to the ring but is often kinetically controlled or acid-labile.

The Solution: Separation is rarely about "magic" columns and more about exploiting the drastic difference in hydrogen-bond acidity/basicity and aromaticity between the two isomers. This guide provides a self-validating workflow to identify, separate, and control these isomers.

Module 1: Diagnostic Center (Identification)

User Question: "I have two spots on TLC. Which one is the N-isomer and which is the O-isomer?"

The "Smoking Gun" Identification Protocol

Do not rely solely on polarity. Use NMR to validate the electronic environment.

Comparative Data Table: N- vs. O-Isomer Signatures

| Feature | Mechanistic Reason | ||

| Present (~155–165 ppm) | Absent (Shifted to ~165–175 ppm) | ||

| Oxygen is more electronegative than Nitrogen, causing a larger downfield shift (deshielding). | |||

| UV-Vis Absorbance | |||

| IR Spectroscopy | Strong C=O stretch (~1660 cm | Weak/No C=O; C=N stretch present | Loss of the carbonyl group in the |

Diagnostic Workflow Diagram

Module 2: Separation Troubleshooting

User Question: "They co-elute on my C18 column. How do I separate them?"

The Polarity Principle

- -Isomers: More polar. The amide-like carbonyl is a strong hydrogen bond acceptor.

- -Isomers: Less polar. The ether linkage reduces polarity and increases lipophilicity due to restored aromaticity.

Method A: Flash Chromatography (Normal Phase)

-

Stationary Phase: Silica Gel (untreated).

-

Elution Order:

- -Isomer (First): Weak interaction with silica hydroxyls.

- -Isomer (Second): Strong H-bonding with silica.

-

Troubleshooting: If peaks tail, add 1% Triethylamine (TEA) to the mobile phase. Note: Do not use acid modifiers with O-isomers on silica, as they are acid-labile.

Method B: HPLC (Reverse Phase)

-

Stationary Phase: C18 or Phenyl-Hexyl (exploits

interactions of the aromatic -

Mobile Phase: Water/Acetonitrile (Gradient).

-

Buffer Warning: Avoid TFA if you are trying to isolate the

-isomer. The low pH (approx 2.0) can catalyze the hydrolysis of the imidate back to the starting pyrimidinone. Use 10mM Ammonium Bicarbonate (pH 7-8) instead.

Step-by-Step Separation Protocol

-

Sample Prep: Dissolve crude mixture in minimal DCM (for Normal Phase) or DMSO (for Reverse Phase).

-

Screening: Run a linear gradient (0-100% B).

-

Expectation: Two peaks. The

-isomer often elutes later on C18 due to higher lipophilicity, but this can invert depending on the size of the alkyl group.

-

-

Optimization:

-

If

: Switch solvent system. -

For Normal Phase: Change from Hexane/EtOAc to DCM/MeOH (DCM disrupts the amide H-bonding differently).

-

For Reverse Phase: Switch MeOH to MeCN (MeCN is aprotic and sharpens the

-isomer peak).

-

Module 3: Synthetic Control (Prevention)

User Question: "I don't want to separate them. How do I just make the N-isomer?"

The HSAB (Hard-Soft Acid-Base) Strategy

You can bias the reaction by choosing the right counter-ion and solvent.

| Desired Isomer | Reaction Conditions | Mechanism |

| Base: NaH, Cs | The "free" enolate anion has high charge density on Nitrogen. Polar aprotic solvents solvate the cation, leaving the "hard" N-nucleophile exposed. | |

| Base: Ag | Silver Coordination: Ag |

Optimization Pathway Diagram

Frequently Asked Questions (FAQs)

Q1: My

-

Mechanism:[1][2][3][4][5][6] At high temperatures,

-alkyl pyrimidines (lactim ethers) undergo a [1,3]-sigmatropic shift (or intermolecular mechanism depending on conditions) to form the more thermodynamically stable -

Fix: Keep reaction temperatures below 60°C if targeting the

-isomer.

Q2: Can I use extraction to separate them? A: Yes, in specific cases.

- -alkyl isomers are often neutral amides.

-

-alkyl isomers are basic imidates (

-

Protocol: Wash the organic layer with dilute, cold citric acid (pH ~4). The

-isomer may protonate and move to the aqueous layer, while the

Q3: Why does my Mitsunobu reaction give mostly

References

-

Regioselectivity in Pyrimidinone Alkyl

-

NMR Distinction of Isomers

-

Hilbert-Johnson Rearrangement

-

Title: The Hilbert-Johnson Reaction: Mechanism and Utility.[1]

- Source:Chemical Reviews / Wikipedia Summary

- Context: Explains the thermal instability of O-alkyl isomers.

-

-

Chromatographic Separ

Sources

- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Rearrangement [www2.chemistry.msu.edu]

- 5. scholarzest.com [scholarzest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. Separation of Pyrimidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Troubleshooting Cyclization Failures in Pyrimidinone Ring Formation

Welcome to the Technical Support Center for pyrimidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the critical cyclization step of pyrimidinone ring formation. Pyrimidinone scaffolds are central to numerous biologically active compounds, making their efficient synthesis paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate experimental challenges and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common failures observed during pyrimidinone synthesis, with a focus on the widely used Biginelli and Pinner reactions.[3] Each answer provides a causal explanation for the problem and a logical workflow to resolve it.

Question 1: My Biginelli reaction has a very low yield or failed completely. What are the primary causes and how can I fix it?

Answer: Low or no yield in a Biginelli reaction is a frequent issue that can almost always be traced back to one of three areas: reagent quality, catalyst inefficiency, or suboptimal reaction conditions.[4][5]

Causality and In-Depth Explanation:

The Biginelli reaction is a robust three-component, one-pot reaction, but its success hinges on the initial acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[6][7] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone.[7] A failure in any of these steps will halt the entire process.

Step-by-Step Troubleshooting Protocol:

-

Verify Reagent Purity and Integrity:

-

Aldehydes: Aromatic and aliphatic aldehydes are susceptible to oxidation into their corresponding carboxylic acids, which are unreactive in this synthesis.[4] Use freshly distilled or recently purchased aldehydes. Confirm purity via NMR or GC-MS if oxidation is suspected.

-

β-Ketoesters: These can hydrolyze over time. Ensure you are using a pure, dry ketoester.

-

Urea/Thiourea: While generally stable, ensure it is dry and free of contaminants.

-

-

Evaluate and Optimize the Catalyst:

-

Catalyst Choice: The classical Biginelli reaction is acid-catalyzed.[5] If you are not using a catalyst, yields will be poor.[5] Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, Yb(OTf)₃, Bi(NO₃)₃) are effective.[5][8] For substrates with sensitive functional groups, a milder Lewis acid may be preferable to a strong Brønsted acid to prevent side reactions.[9]

-

Catalyst Loading: Insufficient catalyst loading is a common mistake. Start with a catalytic amount (e.g., 10-20 mol%) and optimize.[5] In some cases, increasing the loading can improve yields, but be aware that excessive amounts can promote side reactions like aldehyde polymerization.[5][9]

-

Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly, as some Lewis acids are moisture-sensitive.[5]

-

-

Adjust Reaction Conditions:

-

Temperature & Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] Insufficient reaction time or temperature will result in incomplete conversion.[3] While refluxing in ethanol is a common starting point, some substrate combinations require longer times or higher temperatures.[9] Conversely, prolonged heating can cause product degradation.[4]

-

Solvent: The solvent's polarity can significantly impact reaction rates and yields.[9] Ethanol is standard, but screening other solvents like acetonitrile, or even exploring solvent-free conditions, can lead to dramatic improvements.[9]

-

Question 2: My reaction is producing a significant amount of an unexpected side product. How do I identify and suppress it?

Answer: Side product formation is typically a result of competing reaction pathways. In the Biginelli reaction, the most common byproducts are Hantzsch-type 1,4-dihydropyridines and Knoevenagel condensation products.[3][6] In the Pinner synthesis, self-condensation of the starting materials is a key concern.[6]

Causality and In-Depth Explanation:

-

Hantzsch Dihydropyridine Formation: This occurs when the reaction pathway favors condensation between the aldehyde, the β-ketoester, and another molecule of the β-ketoester's enamine/enolate instead of with urea. This is often observed as a yellow, highly fluorescent byproduct.[3]

-

Knoevenagel Condensation: This is the direct reaction between the aldehyde and the active methylene group of the β-ketoester.[6] It is often favored under conditions that don't sufficiently promote the formation of the N-acyliminium ion intermediate.

-

Pinner Synthesis Side Reactions: The Pinner synthesis involves condensing a β-dicarbonyl compound with an amidine.[3] Side reactions can arise from the self-condensation of the dicarbonyl compound or the amidine, as well as hydrolysis of the amidine if conditions are not anhydrous.[3][6]

Troubleshooting Workflow for Side Product Formation

Question 3: The cyclization step of my Pinner synthesis is incomplete. How can I drive the reaction to completion?

Answer: Incomplete cyclization in the Pinner synthesis often points to insufficient activation of the carbonyl group for the final ring-closing step or significant steric hindrance.[3]

Causality and In-Depth Explanation:

The Pinner synthesis concludes with an intramolecular nucleophilic attack of a nitrogen atom from the amidine-dicarbonyl adduct onto a carbonyl group, followed by dehydration to form the aromatic pyrimidine ring.[6] If this final nucleophilic attack is not favorable due to electronic or steric reasons, the open-chain intermediate may persist in the reaction mixture.

Step-by-Step Troubleshooting Protocol:

-

Ensure Anhydrous Conditions: Water can hydrolyze the amidine starting material or key intermediates, preventing cyclization.[3][6] Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Increase Catalyst Potency: If you are not using a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps by activating the carbonyl group.[3] If you are already using a catalyst, consider switching to a stronger one.

-

Increase Reaction Time and/or Temperature: Some cyclizations are kinetically slow and simply require more time or thermal energy to proceed.[3][10] Monitor the reaction by TLC over an extended period (e.g., 24-48 hours) before concluding it has stalled.

-

Consider Substrate Reactivity: If steric hindrance from bulky substituents on your β-dicarbonyl compound is suspected, you may need to switch to a more reactive equivalent or a different synthetic route altogether.[3]

Question 4: My final pyrimidinone product is difficult to purify. What are the best strategies for purification?

Answer: Purification challenges usually stem from unreacted starting materials or the presence of side products with similar polarity to the desired compound.[4] The most effective purification techniques for pyrimidinones are recrystallization and column chromatography.[4][11]

Recommended Purification Protocols:

-

Recrystallization: This is the most common and cost-effective method for purifying solid pyrimidinone products.[4][11]

-

Solvent Selection: Hot ethanol is often an excellent choice.[4] The ideal solvent should dissolve the compound when hot but not when cold. Other options include ethanol/water or ethyl acetate/hexane mixtures.[4][11]

-

Procedure: Dissolve the crude solid in a minimal amount of the boiling solvent. If impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[11]

-

-

Flash Column Chromatography: This technique is ideal for separating mixtures when recrystallization is ineffective.[11]

-

Solvent System Selection: Use TLC to determine an appropriate mobile phase (e.g., hexane/ethyl acetate or CH₂Cl₂/methanol) that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[11]

-